molecular formula C9H8N4O2 B12044633 5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol

5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol

Cat. No.: B12044633
M. Wt: 204.19 g/mol
InChI Key: WMCLMMHWBCAFBQ-UHFFFAOYSA-N
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Description

5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-aminopyridine with a suitable formylating agent, followed by cyclization with guanidine or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines
  • 2-Amino-4,6-dichloropyrimidine

Uniqueness

5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit higher potency or selectivity in certain applications, making it a valuable compound for further research and development .

Biological Activity

5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an amino group at the 5-position and hydroxyl groups at the 4 and 6 positions, along with a pyridine ring at the 2-position. This structural configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It functions as an enzyme inhibitor , potentially modulating the activity of key enzymes involved in inflammatory responses and tumor progression. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering cellular signaling pathways associated with inflammation and cancer.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that derivatives of this compound can inhibit nitric oxide (NO) production in activated immune cells, suggesting therapeutic applications in inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activity

Compound NameNO Production InhibitionReference
This compoundModerate
5-Fluoro-2-amino-4,6-dichloropyrimidineStrong
2-Amino-4,6-dihydroxypyrimidineModerate

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have indicated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways linked to cell survival .

Table 2: Anticancer Activity Overview

Cell LineCompound EffectReference
A549 (Lung Cancer)Significant Growth Inhibition
Caco-2 (Colorectal Cancer)Moderate Cytotoxicity

Case Studies

  • Inhibition of Nitric Oxide Production : A study demonstrated that derivatives similar to this compound could significantly inhibit NO production in mouse peritoneal cells. This inhibition is crucial as excessive NO production is linked to inflammatory diseases .
  • Antitumor Activity : Another investigation revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity highlights the potential for developing targeted cancer therapies based on this compound's structure .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-amino-4-hydroxy-2-pyridin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H8N4O2/c10-6-8(14)12-7(13-9(6)15)5-1-3-11-4-2-5/h1-4H,10H2,(H2,12,13,14,15)

InChI Key

WMCLMMHWBCAFBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=C(C(=O)N2)N)O

Origin of Product

United States

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